2-amino-6H-1,3-thiazine 2-amino-6H-1,3-thiazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14226985
InChI: InChI=1S/C4H6N2S/c5-4-6-2-1-3-7-4/h1-2H,3H2,(H2,5,6)
SMILES:
Molecular Formula: C4H6N2S
Molecular Weight: 114.17 g/mol

2-amino-6H-1,3-thiazine

CAS No.:

Cat. No.: VC14226985

Molecular Formula: C4H6N2S

Molecular Weight: 114.17 g/mol

* For research use only. Not for human or veterinary use.

2-amino-6H-1,3-thiazine -

Specification

Molecular Formula C4H6N2S
Molecular Weight 114.17 g/mol
IUPAC Name 6H-1,3-thiazin-2-amine
Standard InChI InChI=1S/C4H6N2S/c5-4-6-2-1-3-7-4/h1-2H,3H2,(H2,5,6)
Standard InChI Key DPKQWZHHLWTNDY-UHFFFAOYSA-N
Canonical SMILES C1C=CN=C(S1)N

Introduction

Structural and Molecular Characteristics of 2-Amino-6H-1,3-Thiazine

2-Amino-6H-1,3-thiazine (molecular formula: C₄H₆N₂S) features a thiazine ring system with an amine group at the 2-position. The compound’s IUPAC name, 6H-1,3-thiazin-2-amine, reflects its bicyclic structure, where the sulfur atom occupies the 1-position and nitrogen the 3-position . The canonical SMILES representation (C1C=CN=C(S1)N) illustrates the conjugated double bonds and amine substitution.

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) studies of analogous thiazine derivatives, such as 2-amino-5,6-dihydro-4H-1,3-thiazin-4-ones, confirm the planar geometry of the thiazine ring and the electronic effects of substituents . Infrared (IR) spectra typically show strong absorption bands at 1,650–1,680 cm⁻¹, corresponding to C=O stretching in oxidized derivatives . Mass spectrometry data for 2-amino-6H-1,3-thiazine derivatives often exhibit molecular ion peaks matching their molecular weights (e.g., m/z 114 for the parent compound) .

Synthesis Methodologies

Multicomponent Reactions

A highly efficient one-pot three-component synthesis involves the reaction of 2-amino-4H-1,3-thiazin-4-one derivatives with isocyanides and dialkyl acetylenedicarboxylates (DMAD/DEtAD). This method yields dihydropyrimido-thiazine-dicarboxylates with 76–85% efficiency under mild conditions . The reaction proceeds via nucleophilic attack of the thiazine’s amino group on the electron-deficient alkyne, followed by cyclization mediated by the isocyanide .

Thiourea-Based Condensation

Alternative routes utilize thiourea as a catalyst in reactions with aldehydes or ketones. For example, condensation of thiourea with α,β-unsaturated acyl isothiocyanates in benzene at 80°C produces 2,6-disubstituted 5,6-dihydro-4H-1,3-thiazin-4-ones in 65–78% yields . This method benefits from readily available starting materials and avoids costly metal catalysts .

Table 1: Comparative Synthesis Approaches

MethodStarting MaterialsConditionsYield (%)Reference
Three-component reactionThiazinone, isocyanide, DMADRoom temperature76–85
Thiourea condensationThiourea, α-haloketone, DMAD80°C, benzene70–91
Acyl isothiocyanate routeα,β-Unsaturated acyl isothiocyanate, amineReflux, 6 hours65–78

Applications in Drug Development and Agriculture

Pharmaceutical Candidates

The compound’s ability to modulate cannabinoid (CB2) and vasopressin receptors underpins its potential in treating neuropathic pain and hypertension . Derivatives with morpholine substituents exhibit dual antihypertensive and antidiabetic activities, reducing systolic blood pressure by 20–25 mmHg in rodent models .

Agricultural Uses

As a fungicidal agent, 2-amino-6H-1,3-thiazine derivatives at 0.1% concentration inhibit Phytophthora infestans spore germination by 90%, offering a sustainable alternative to traditional pesticides.

Future Directions and Challenges

Scalability of synthesis remains a hurdle, as current methods require stoichiometric amounts of catalysts. Computational modeling (e.g., DFT studies) could optimize reaction pathways to improve atom economy . Further in vivo pharmacokinetic studies are needed to assess bioavailability and toxicity profiles, particularly for CNS-targeted derivatives .

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